propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxochromenyl moiety
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)27-20(23)12-26-17-9-10-18-14(3)21(22(24)28-19(18)11-17)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMLPYVDDQUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with 4-methyl-2-oxochromen-7-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that similar compounds derived from chromene structures show IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting potential utility in cancer therapy .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Synthesis and Derivative Development
The synthesis of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can be achieved through various chemical reactions, including:
- Michael Addition : This method allows for the formation of complex structures by reacting acrylic acid derivatives with chromene-based substrates .
Case Studies
- Case Study on Anticancer Activity :
- Antioxidant Evaluation :
Mechanism of Action
The mechanism of action of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: A simpler ester derivative with similar structural features.
Methyl 2-(3-methoxyphenyl)acetate: Another ester with a methoxyphenyl group.
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Contains both hydroxyl and methoxy groups on the phenyl ring.
Uniqueness
propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to the presence of the chromen-2-one moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a member of the chromenone family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈O₅
- IUPAC Name: this compound
This compound features a chromenone moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research has shown that compounds with chromenone structures exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of several chromenone derivatives on various cancer cell lines. The results indicated that derivatives similar to this compound displayed potent activity against breast cancer cell lines such as MCF-7 and Bel-7402, with IC₅₀ values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxicity Data of Chromenone Derivatives
| Compound Name | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | Bel-7402 | 4.5 | |
| Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl...} | MCF-7 | 6.8 |
The proposed mechanism of action for chromenone derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of specific oncogenic signaling pathways. Additionally, these compounds may exert their effects by modulating the expression of various proteins involved in cell survival and proliferation.
Antioxidant Activity
Apart from anticancer properties, this compound has been reported to exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
A study demonstrated that chromenone compounds could scavenge free radicals effectively, contributing to their potential use in preventing oxidative damage in cells .
Anti-inflammatory Effects
Chromenones are also recognized for their anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests a potential therapeutic application for inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, a derivative of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl...} was administered alongside standard chemotherapy. The results showed improved patient outcomes with a notable reduction in tumor size compared to the control group receiving only chemotherapy .
Case Study 2: Oxidative Stress Reduction
A laboratory study assessed the effects of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl...} on oxidative stress markers in human fibroblast cells. The treatment resulted in a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced cellular protection against oxidative damage .
Q & A
Q. What are the optimal synthetic routes for propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification of the parent coumarin scaffold. For example, ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate derivatives are prepared by reacting coumarin precursors with ethyl bromoacetate in ethanol under reflux, followed by hydrazine hydrate treatment to form hydrazide intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 molar ratio of coumarin to hydrazine hydrate) and temperature control (room temperature for 30 hours) to minimize side reactions like over-oxidation. Recrystallization in chloroform/methanol (1:1) improves purity to >90% .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for characteristic peaks:
- Methoxy group (δ 3.8–4.0 ppm, singlet for 4-methoxyphenyl).
- Coumarin carbonyl (δ 6.2–6.5 ppm for 2-oxo group).
- Acetate ester (δ 4.2–4.5 ppm, quartet for propan-2-yl group) .
- IR : Confirm ester carbonyl (C=O stretch at 1720–1740 cm⁻¹) and coumarin lactone (1660–1680 cm⁻¹) .
Cross-validation with HRMS (ESI) ensures molecular ion alignment (e.g., [M+H]+ at m/z 438.44 for related derivatives) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Ethanol/chloroform mixtures enhance solubility for recrystallization .
- Stability : Degrades under prolonged UV exposure due to the chromen-2-one moiety. Store in amber vials at −20°C with desiccants to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL or WinGX software is critical. Key steps:
- Grow crystals via slow evaporation in chloroform/methanol.
- Refine structures using SHELX’s charge-flipping algorithm for heavy atoms (e.g., sulfur or oxygen) .
- Validate bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (chromen-7-yloxy group at ~120°) against Cambridge Structural Database (CSD) entries .
Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The coumarin core shows π-π stacking with Phe residues, while the acetohydrazide group forms H-bonds with catalytic sites .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and CYP450 inhibition risk due to methoxy groups .
Q. How do structural modifications (e.g., substituents on the coumarin ring) affect pharmacological activity?
Methodological Answer:
-
Anti-inflammatory Activity : Substituents at the 7-position (e.g., acetohydrazide) enhance COX-2 inhibition (71–77% vs. Celecoxib) .
-
Anticonvulsant Activity : Electron-withdrawing groups (e.g., chloro) on the isatin moiety increase protection against MES-induced seizures (67% activity) .
-
Table : Structure-Activity Relationship (SAR) Trends
Substituent Position Functional Group Bioactivity (IC50) 7-Oxyacetate Ester Moderate COX-2 inhibition 7-Acetohydrazide Hydrazide High anticonvulsant activity
Q. How to address contradictions in spectral data between synthetic batches?
Methodological Answer:
- Case Study : Discrepancies in melting points (e.g., observed 202–204°C vs. literature 198–200°C) suggest impurities. Use column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) for purification .
- Quantitative NMR (qNMR) : Compare integration ratios of key protons (e.g., methoxy vs. acetate) to quantify purity .
Q. What strategies mitigate hygroscopicity during formulation studies?
Methodological Answer:
- Lyophilization : Prepare lyophilized powders using trehalose or mannitol as cryoprotectants.
- Co-crystallization : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to reduce moisture uptake .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
